molecular formula C18H32O16 B191301 Gentianose CAS No. 25954-44-3

Gentianose

Cat. No. B191301
CAS RN: 25954-44-3
M. Wt: 504.4 g/mol
InChI Key: MUPFEKGTMRGPLJ-WSCXOGSTSA-N
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Scientific Research Applications

2. Carbohydrate Storage and Distribution in Plants
In Gentiana lutea L., gentianose is predominantly found in the vacuoles of storage root protoplasts, suggesting its role in carbohydrate storage. This compartmentalization is vital for understanding how plants store and utilize carbohydrates, impacting their growth and survival (Keller & Wiemken, 1982).

3. Role in Plant Development and Regrowth
Studies show that gentianose concentrations significantly influence the development of crown buds, winter survival, and spring re-growth in gentians. These findings highlight its crucial role in the lifecycle of certain plants, particularly in non-starch storing species like gentians (Wang et al., 2016).

4. Influence on Flower Development and Opening
In Gentian 'Showtime Spotlight', the fluctuating levels of gentianose are associated with the development and opening of florets. This relationship between carbohydrate metabolism and flower development is essential for understanding plant growth and reproductive processes (Wang et al., 2016).

5. Signaling Role in Bud Dormancy
Gentianose acts as a signal for dormancy release in gentian overwintering buds, interacting with the ascorbate-glutathione cycle. This insight into bud dormancy mechanisms can inform agricultural practices and plant breeding strategies (Takahashi et al., 2014).

6. Potential Applications in Pharmacology
While direct pharmacological applications of gentianose were not found in the papers, the genus Gentiana, which contains gentianose, is known for various medicinal properties. Understanding the role of gentianose in these plants could open doors to novel pharmacological applications (Mathew et al., 2004).

Mechanism of Action

Target of Action

Gentianose is a trisaccharide composed of β-D-glucopyranose, α-D-glucopyranose, and β-D-fructofuranose units . It is a predominant carbohydrate reserve found in the storage roots of perennial Gentiana lutea . The primary targets of gentianose are the digestive system, specifically the gastric juices .

Mode of Action

The alleged value of gentianose in improving digestion and appetite is partly ascribed to its bitter tonic (amarum) effect, i.e., the stimulation of gastric juices via the vagus nerve . This interaction with the gastric juices leads to changes in the digestive system, enhancing the process of digestion.

Biochemical Pathways

Gentianose is involved in the biosynthesis of specific secondary metabolites in the Gentianaceae family . These plants are known to biosynthesize rare polyphenolic pigments known as xanthones, flavonoids, as well as monoterpene glycosides (secoiridoids) which are their bitter principles . Gentianose can be converted to gentiobiose and fructose by invertase, and to sucrose and glucose by β-glucosidase .

Pharmacokinetics

It is known that gentianose is a carbohydrate reserve, suggesting that it is stored in the plant and used when needed .

Result of Action

The action of gentianose results in the stimulation of gastric juices, which improves digestion and appetite . This can lead to enhanced nutrient absorption and overall better health. Furthermore, the conversion of gentianose to other compounds like gentiobiose, fructose, sucrose, and glucose provides additional sources of energy for the plant .

Action Environment

The action of gentianose can be influenced by various environmental factors. For instance, the contents of gentianose in the roots of Gentiana lutea can vary depending on factors such as species, origin, growing environment, processing, storage conditions, and age . Therefore, these factors can potentially influence the action, efficacy, and stability of gentianose.

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPFEKGTMRGPLJ-WSCXOGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318513
Record name Gentianose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gentianose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034072
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gentianose

CAS RN

25954-44-3
Record name Gentianose
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Record name Gentianose
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Record name Gentianose
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Record name O-β-D-glucopyranosyl-(1→6)-β-D-fructofuranosyl-α-D-glucopyranoside
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Record name GENTIANOSE
Source FDA Global Substance Registration System (GSRS)
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Record name Gentianose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212 °C
Record name Gentianose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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